N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide
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Description
Synthesis Analysis
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide involves electrophilic building blocks, such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which are key for forming ring-annulated products like thiazolo[3,2-a]pyrimidinones. These compounds are synthesized through reactions that yield the desired product alongside by-products like aniline or 2-aminobenzothiazole. Analytical and spectral studies, including single-crystal X-ray data, confirm the structure of the reaction products (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds has been confirmed through various analytical techniques. For instance, the structure of similar acetamide compounds synthesized from benzofuran and thiazole derivatives was elucidated using 1H NMR, IR, and mass spectra. This approach ensures the accurate determination of molecular structures, providing insights into the compound's chemical nature and reactivity (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide derivatives often lead to the formation of novel compounds with potential biological activities. For instance, compounds synthesized from reactions involving benzofuran and thiazole derivatives with chloroacetyl chloride, hydrazine hydrate, and other reagents exhibit broad-spectrum antibacterial activity against various microorganisms, indicating the significance of the compound's reactive properties in synthesizing biologically active molecules (Bhoi et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined using various analytical methods. These properties are crucial for understanding the compound's behavior in different environments and for its application in further chemical reactions and formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key aspects of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide and its derivatives. Studies on these compounds often explore their potential as precursors for synthesizing various biologically active molecules, highlighting their versatility and utility in medicinal chemistry and pharmaceutical research.
For more in-depth information on the synthesis, molecular structure, and properties of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide and related compounds, the following references are recommended:
Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Utilizing N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide as a building block, researchers successfully synthesized fused thiazolo[3,2-a]pyrimidinones, confirming the structure of the products through analytical and spectral studies (Janardhan et al., 2014).
Antimicrobial and Antitumor Properties
- New Anticancer Agents : A study synthesized novel N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides using N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide, finding that these compounds show promise as anticancer agents (Horishny et al., 2020).
- Antimicrobial and Analgesic Activity : Another study synthesized derivatives of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one, which were characterized and screened for their antimicrobial and analgesic activities (Venkatesh et al., 2010).
- Synthesis and Evaluation of Antimicrobial Activity : The synthesis of benzofuran derivatives and their evaluation for antimicrobial activity demonstrated that some of the compounds showed moderate antimicrobial activities (Kumar & Karvekar, 2010).
Biological Applications
- Anti-Inflammatory Activity : Research on synthesizing derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide revealed significant anti-inflammatory activities in some compounds (Sunder & Maleraju, 2013).
- Fluorescent Probes Development : A study on the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives investigated their fluorescent properties, finding that they exhibited green light emission in solution, indicating their potential as fluorescent probes (Bodke et al., 2013).
Anticonvulsant Agent
- Potential Anticonvulsant Agent : Research involving the synthesis of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives found that many of these compounds exhibited anticonvulsant activity, with some showing comparable potency to standard drugs (Shakya et al., 2016).
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-6-12(17)16-13-15-9(7-19-13)11-5-8-3-1-2-4-10(8)18-11/h1-5,7H,6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJHHUUEBHLEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide |
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